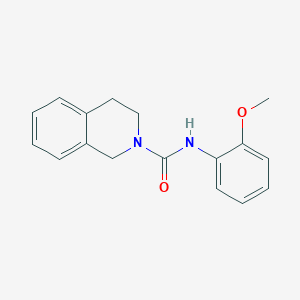
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as MIQ, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. MIQ is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. It has a molecular formula of C17H17NO2 and a molecular weight of 267.33 g/mol.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has also been shown to induce oxidative stress and apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have various biochemical and physiological effects, including reducing the expression of inflammatory cytokines and increasing the activity of antioxidant enzymes. Studies have also suggested that N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide in lab experiments is its relatively low toxicity compared to other anticancer agents. However, N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, including investigating its potential use in combination with other anticancer agents, as well as its effects on other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide and its potential side effects.
Méthodes De Synthèse
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of 2-methoxybenzylamine with a suitable carbonyl compound, followed by reduction and cyclization.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have various research applications, including as a potential anticancer agent, as well as a neuroprotective and anti-inflammatory agent. Studies have shown that N-(2-methoxyphenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the expression of inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-9-5-4-8-15(16)18-17(20)19-11-10-13-6-2-3-7-14(13)12-19/h2-9H,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFROBEKBNILOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6377497 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5887923.png)


![N-[3-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5887953.png)
![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)



![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)
![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5888007.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)


